molecular formula C4H9N3O2 B1669601 Creatine CAS No. 57-00-1

Creatine

Cat. No.: B1669601
CAS No.: 57-00-1
M. Wt: 131.13 g/mol
InChI Key: CVSVTCORWBXHQV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Creatine primarily targets the This compound Kinase enzymes, which include the M-type, U-type (mitochondrial), and B-type . These enzymes play a crucial role in energy metabolism within cells, particularly in tissues with high-energy demands such as skeletal muscle, heart, and brain .

Mode of Action

This compound interacts with its targets through a process known as the This compound phosphate energy system . In the muscles, a fraction of the total this compound binds to phosphate, forming this compound phosphate . This reaction is catalyzed by this compound kinase, resulting in phosphothis compound (PCr) . Phosphothis compound then binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

This compound affects the ATP-PCr energy pathway . This pathway is critical for providing energy to cells, particularly during short-duration, high-intensity activities. By increasing the availability of PCr through this compound supplementation, the ATP-PCr pathway can operate more efficiently, thereby enhancing energy production .

Pharmacokinetics

This compound is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . Following its biosynthesis, this compound is transported to various tissues, including skeletal muscle, heart, and brain . Most of the this compound is metabolized in these tissues to phosphothis compound (this compound phosphate), a major energy storage form in the body

Result of Action

The primary molecular effect of this compound’s action is the increased resynthesis of ATP . By aiding the conversion of ADP back to ATP, this compound helps maintain a sufficient supply of this critical energy molecule during periods of high demand . On a cellular level, this compound promotes water entry and retention in the muscle cell, leading to cellular swelling . This increase in cellular swelling may serve as an anabolic signal for muscle growth by increasing muscle protein synthesis rates and decreasing muscle protein breakdown .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of certain transporters, such as the Na+/Cl−-dependent Cr transporter (CRT), is critical for this compound to enter target cells . Additionally, the efficacy of this compound can be influenced by dietary factors. Research has shown that consuming carbohydrates along with this compound results in higher absorption rates . .

Biochemical Analysis

Biochemical Properties

Creatine participates in biochemical reactions primarily by facilitating the recycling of adenosine triphosphate (ATP), the primary energy currency of the cell . It achieves this by converting adenosine diphosphate (ADP) back to ATP via the donation of phosphate groups . This process involves the enzyme this compound kinase . This compound also acts as a buffer, helping to maintain the pH of the cell .

Cellular Effects

This compound has several effects on cellular processes. It increases the water content within muscle cells, which may play a role in muscle growth . It also reduces protein breakdown, potentially leading to an increase in total muscle mass . In addition, this compound has been shown to boost anabolic hormones .

Molecular Mechanism

The molecular mechanism of this compound centers around its role in energy metabolism. A fraction of the total this compound in the muscles binds to phosphate, forming this compound phosphate . This reaction is catalyzed by this compound kinase . This compound phosphate can then donate its phosphate group to ADP to form ATP, providing energy for cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound supplementation has been shown to affect serum creatinine levels, a marker of kidney function . These changes do not necessarily indicate kidney disease, as they may simply reflect increased this compound metabolism . Over time, this compound supplementation can lead to increased muscle this compound content, potentially enhancing exercise performance .

Dosage Effects in Animal Models

In animal models, this compound supplementation has been shown to have neuroprotective effects, extending survival and improving motor performance in a mouse model of amyotrophic lateral sclerosis . The effects of this compound can vary with dosage, and high doses may have adverse effects .

Metabolic Pathways

This compound is involved in the phosphagen energy system, one of the body’s metabolic pathways . This system allows for the rapid generation of ATP from phosphothis compound . The enzymes involved in this pathway include this compound kinase, which catalyzes the transfer of a phosphate group from phosphothis compound to ADP .

Transport and Distribution

This compound is transported through the blood and taken up by tissues with high energy demands, such as the brain and skeletal muscle, through an active transport system .

Subcellular Localization

This compound kinase, the enzyme that catalyzes the reaction involving this compound, has been found to have specific subcellular localizations. For example, it has been observed in photoreceptor cells, in glial and neuronal cells of the cerebellum, and in spermatozoa . This suggests that the effects of this compound can be localized to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Creatine can be synthesized from sarcosine (N-methylglycine) and cyanamide. The reaction involves mixing sarcosine with sodium chloride in deionized water, followed by the addition of cyanamide and a few drops of concentrated ammonium hydroxide. The mixture is stirred at room temperature for one hour and then left to react for a week. The resulting this compound is filtered and recrystallized from water .

Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. High-quality standards must be maintained to ensure the purity and stability of the final product. Analytical methods such as high-performance liquid chromatography are employed to monitor the main substance, side products, and potential impurities .

Chemical Reactions Analysis

Types of Reactions: Creatine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form creatinine, a cyclic derivative.

    Reduction: Under specific conditions, this compound can be reduced back to its precursor molecules.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Creatine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to rapidly regenerate ATP, making it highly effective for short bursts of high-intensity exercise. Unlike beta-alanine, which primarily enhances endurance, this compound directly boosts strength and power . Its widespread use and extensive research support its efficacy and safety as a dietary supplement .

Properties

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid
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InChI

InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)
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InChI Key

CVSVTCORWBXHQV-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N
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Molecular Formula

C4H9N3O2
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DSSTOX Substance ID

DTXSID1040451
Record name Creatine
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Molecular Weight

131.13 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Creatine
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Solubility

Slightly soluble in water, insoluble in ether, Slightly soluble in ether and ethanol, In water, 1.33X10+4 mg/L at 18 °C, 13.3 mg/mL at 18 °C
Record name Creatine
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Density

1.33 at 25 °C
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Vapor Pressure

0.00079 [mmHg]
Record name Creatine
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Mechanism of Action

In the muscles, a fraction of the total creatine binds to phosphate - forming creatine phosphate. The reaction is catalysed by creatine kinase, and the result is phosphocreatine (PCr). Phosphocreatine binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short term ATP needs prior to oxidative phosphorylation., Supplemental creatine may have an energy-generating action during anaerobic exercise and may also have neuroprotective and cardioprotective actions., Creatine, creatine kinase and phosphocreatine make up an intricate cellular enegy buffering and transport system connecting sites of energy production in the mitochondria with sites of energy consumption. CK is a key enzyme in involved in cellular energy homeostasis. It reversibly catalyzes the transfer of the high-energy phosphate bond in PCr to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP), and it catalyzes the transfer of the high-energy phosphate bond in ATP to creatine to form PCr. During periods of intense exercise and skeletal muscle contraction, bioenergetic metabolism switches from one in which oxidative phosphorylation is the major pathway of ATP production to one in which so-called anaerobic glycolysis becomes dominant.
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CAS No.

57-00-1
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Melting Point

Decomposes at 303 °C, 303 °C
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Record name Creatine
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Synthesis routes and methods I

Procedure details

Pyruvic acid is a colorless liquid with an odor resembling that of acetic acid and has a melting point of 13° C. Pyruvic acid is an intermediate in the breakdown of sugars to alcohol by yeast. The mineral salts of pyruvic acid, such as magnesium pyruvate, potassium pyruvate or calcium pyruvate or mixtures thereof are useful in the present invention. Sodium pyruvate is not especially preferred as it is known that sodium is associated with various negative medical conditions such as high blood pressure, water retention and heart disease. Further, certain athletes, such as bodybuilders, desire to present a defined visual image of their body which shows muscle definition and thus, the water retention properties of the sodium salt are not beneficial. Pyruvate precursors in the form of pyruvamides or pyruvyl-amino acids are also useful in the present invention. Pyruvyl-glycine is representative of the useful pyruvyl-amino acids. Another form of pyruvate precursor is pyruvyl-creatine, wherein pyruvate is bonded to creatine either covalently or ionically. Creatine or methylguanidineacetic acid has the chemical formula: ##STR2## and is present in the muscle tissue of vertebrates. It plays an important part in the cycle of chemical changes involving muscular contraction. Normally, creatine is the form in which creatine is excreted. Creatine is formed in the body by the methylation (by methionine) of glycocyamine.
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Sodium pyruvate
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pyruvamides
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pyruvyl-amino
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pyruvyl-creatine
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sugars
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alcohol
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potassium pyruvate
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calcium pyruvate
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

674.5 g (2.43 moles) of 40% by weight aqueous sodium sarcosinate solution were taken and a pH value of 8.5 adjusted at 70° C. with 99% by weight acetic acid. After the addition of 500 ml methanol, 491.1 g (2.92 moles) of a 25% by weight aqueous cyanamide solution were added thereto with vigorous stirring at reflux temperature in the course of 2 hours. After ending of the addition of the cyanamide solution, the reaction mixture was further stirred for 2 hours under reflux while stirring. After cooling to 15° C., the crystalline precipitate was filtered off with suction, washed twice with, in each case, 250 ml of water and subsequently recrystallised from water. After drying in a vacuum drying cabinet at 80° C. and 15 mbar pressure, there were obtained 176.7 g (48.8% by weight) of anhydrous creatine.
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Synthesis routes and methods V

Procedure details

With reference to the FIGURE there is described, schematically, a mechanical system for continuous analyses of a large number of serum samples. Such devises are well-known, e.g., the Technicon AAII by Technicon Corp., Tarrytown, N.Y. In the FIGURE, the serum sample is placed in sample tray 1 which delivers the sample through line 3 to unified pumping head 5 at a rate of 0.32 cc/min. Simultaneously a mixture of creatine phosphate, adenosine diphosphate, Mg++ and N-acetylcystein is monitored (0.60 cc/min.) through line 7 into pumping head 5 and air is monitored through line 9 at a rate of 0.32 cc/min. N-acetylcysteine (N-Ac) is required as a CPK activator. The air and CP/ADP/N-Ac/Mg++ streams are mixed in coil 11 and subsequently combined with sample stream 3. The unified stream is passed through heater bath 13 wherein the stream is heated to about 37° C. Thereafter the heated stream is passed into the upper chamber 15 of dialyzer 16. Any CPK present in the sample catalyzes reaction between the CP and ADP to produce ATP and creatine. The ADP, ATP and creatine diffuse through membrane 17 into the second chamber 19 of dialyzer 16. The second chamber of the dialyzer also contains NAD/glucose/Mg++ mixture injected into the system through line 21 (1.00 cc/min.) via pumping head 5. The NAD/glucose/Mg++ mixture is mixed with air injected via line 23 (0.32 cc/min.) through pumping head 5. The NAD/glucose/Mg++ air stream procedes via line 25 into dialyzer chamber 19 and is combined with ATP from the upper chamber 15. Thereafter the unified stream is passed through line 31 through coiled tube 33 and flow cell 41. Thereafter the sample is passed through line 51 and pumping head 5 to a waste receptable.
Name
creatine phosphate
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ADP N-Ac Mg++
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Creatine

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